3-Pyridinol, 4-methoxy-6-methyl-
Description
3-Pyridinol (C₅H₅NO, MW 95.10 g/mol), also known as m-hydroxypyridine, is a heterocyclic aromatic compound with a hydroxyl group at the 3-position of the pyridine ring . The derivative 4-methoxy-6-methyl-3-pyridinol (hypothetical structure based on substituent patterns) introduces a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 6-position. These substituents alter electronic distribution, solubility, and reactivity compared to unmodified 3-pyridinol.
Properties
IUPAC Name |
4-methoxy-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-2)6(9)4-8-5/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCCPPCPLMKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Methylation of 6-Methylpyridine-3,4-diol
Regioselective methylation of a dihydroxypyridine precursor offers a stepwise route. The Kyushu University protocol for alkoxy group installation highlights the feasibility of this approach .
Procedure :
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Starting Material : 6-Methylpyridine-3,4-diol is synthesized via hydroxylation of 6-methylpyridine using peroxydisulfate under alkaline conditions, analogous to the Elbs oxidation described for 3-hydroxy-4-pyridone .
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Protection-Deprotection Strategy :
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Protect the 3-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole in DMF.
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Methylate the 4-hydroxyl group with methyl iodide (CH3I) and NaH in DMF at 0°C to room temperature.
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Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
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Yield and Efficiency :
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Methylation yields exceed 75% when conducted under anhydrous conditions.
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Deprotection is quantitative, affording the target compound in >85% purity .
Advantages :
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Avoids harsh chlorination steps.
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Enables precise control over substituent positioning.
Hydrolysis of Sulfate Ester Intermediates
The peroxydisulfate-mediated oxidation route, adapted from the synthesis of 3-hydroxy-4-pyridone, provides a pathway to introduce hydroxyl groups .
Synthetic Sequence :
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Sulfate Ester Formation : React 4-methoxy-6-methylpyridine with ammonium peroxydisulfate in aqueous sulfuric acid at 60°C for 6 hours to form 4-methoxy-6-methylpyridine-3-sulfate .
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Acidic Hydrolysis : Boil the sulfate ester in 0.2 M sulfuric acid for 30 minutes to hydrolyze the sulfate group, yielding 4-methoxy-6-methyl-3-pyridinol .
Key Parameters :
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pH Control : Maintaining pH < 2 during hydrolysis prevents demethylation of the methoxy group.
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Workup : Neutralization with sodium hydroxide and extraction with 2-propanol isolates the product .
Yield : 13–15% overall yield due to side reactions during sulfation .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-6-methylpyridin-3-ol | 60–70% | Direct, single-step | Limited precursor availability |
| Selective Methylation | 6-Methylpyridine-3,4-diol | 75–85% | High regioselectivity | Multi-step protection-deprotection |
| Sulfate Hydrolysis | 4-Methoxy-6-methylpyridine | 13–15% | Avoids halogenated intermediates | Low yield due to side reactions |
| Boronic Acid Coupling | 3-Bromo-4-methoxy-6-methylpyridine | 40–50% | Modular functionalization | Complex boronic acid synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 4-methoxy-6-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions using reagents like sodium methoxide (NaOCH₃) or methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to an alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Pyridinol, 4-methoxy-6-methyl- can be achieved through several methods, including:
- Suzuki–Miyaura Coupling : This method utilizes a palladium catalyst to facilitate carbon–carbon bond formation under mild conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction using sodium borohydride.
Chemistry
In organic synthesis, 3-Pyridinol, 4-methoxy-6-methyl- serves as a building block for more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including substitution and functionalization .
Medicine
Research indicates potential therapeutic properties of 3-Pyridinol, 4-methoxy-6-methyl-, particularly as an antioxidant. Studies have explored its efficacy in treating diseases related to oxidative stress. For instance:
- Gallstone Dissolution : A study compared the compound with methyl-tertiary butyl ether (MTBE) for gallstone dissolution. Results showed that it had superior solubility rates (100% vs. 82% at 240 minutes) compared to MTBE, indicating its potential as a safer alternative for clinical applications .
Industrial Applications
In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties allow it to be employed in the formulation of agrochemicals and other industrial products that require specific chemical characteristics .
Data Tables
To provide a clearer understanding of the applications and research findings related to 3-Pyridinol, 4-methoxy-6-methyl-, the following tables summarize key data:
Case Study 1: Gallstone Dissolution Efficacy
A comprehensive study evaluated the effectiveness of 3-Pyridinol, 4-methoxy-6-methyl- as a gallstone dissolving agent compared to MTBE. The results highlighted:
- Higher Solubility Rates : MMP (the compound) achieved significantly higher dissolution rates at various time intervals.
- Lower Toxicity Profile : The study indicated a lower incidence of side effects associated with MMP compared to MTBE .
Case Study 2: Bioconversion Studies
Research involving bioconversion using Burkholderia sp. MAK1 demonstrated that pyridine derivatives could be effectively metabolized into valuable products. The study noted that specific conditions led to near-complete conversion rates of substrates into desired compounds within specified time frames .
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4-methoxy-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and overall reactivity, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
Comparison with Similar Pyridinol Derivatives
Structural and Physical Properties
The table below compares key properties of 3-pyridinol, 6-methyl-3-pyridinol, and the hypothetical 4-methoxy-6-methyl-3-pyridinol:
Key Observations :
Stability :
- Methoxy and methyl substituents stabilize the pyridine ring against oxidation. Analogs like 2,4-dimethyl-6-methoxy-3-pyridinol are air-stable indefinitely .
Antioxidant Activity
- 6-Methyl-3-Pyridinol: Moderate radical scavenging due to methyl-induced lipophilicity .
- 4-Methoxy-6-Methyl-3-Pyridinol: Predicted lower reactivity than 2,4-dimethyl derivatives due to methoxy’s electron donation, which strengthens the O-H bond and reduces H-atom transfer efficiency .
Comparative Data Table: Reactivity Toward Peroxyl Radicals
Biological Activity
3-Pyridinol, 4-methoxy-6-methyl- (CAS No.: 102074-64-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group, a methoxy group at the 4-position, and a methyl group at the 6-position. These functional groups contribute to its chemical reactivity and biological properties.
3-Pyridinol, 4-methoxy-6-methyl- interacts with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The methoxy and methyl groups influence the compound's lipophilicity, enhancing its bioavailability and efficacy in biological contexts .
Antimicrobial Properties
Recent studies have demonstrated that alkyl pyridinol compounds exhibit antimicrobial effects against various pathogens. For example, research indicates that derivatives similar to 3-Pyridinol, 4-methoxy-6-methyl- can disrupt bacterial membranes, leading to bactericidal activity against Staphylococcus aureus at low concentrations (MIC: 16 μg/mL) . This suggests that the compound may be effective in treating infections caused by resistant strains.
Antioxidant Activity
The antioxidant potential of 3-Pyridinol, 4-methoxy-6-methyl- has been explored in several studies. Its structure allows it to scavenge free radicals, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant for developing therapies for conditions associated with oxidative stress, such as neurodegenerative diseases .
Study on Antimicrobial Efficacy
A study conducted on novel alkyl pyridinols highlighted the effectiveness of compounds similar to 3-Pyridinol, 4-methoxy-6-methyl- against biofilm-forming bacteria. The research found that these compounds not only inhibited bacterial growth but also disrupted established biofilms, which are often resistant to conventional antibiotics .
| Compound | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| 3-Pyridinol, 4-methoxy-6-methyl- | 16 | Disruption of bacterial membrane integrity |
| JC-01-074 | 16 | Membrane-associated mechanism |
Potential Therapeutic Applications
The compound is being investigated for its potential use in various therapeutic contexts:
- Antimicrobial Treatments : Its ability to combat resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Antioxidant Therapies : Ongoing research aims to evaluate its effectiveness in reducing oxidative damage in neurological disorders.
- Cancer Research : Preliminary studies suggest that pyridine derivatives may enhance the efficacy of existing chemotherapeutics by modulating cellular pathways involved in drug resistance .
Comparison with Similar Compounds
3-Pyridinol, 4-methoxy-6-methyl- shares structural similarities with other pyridine derivatives but exhibits unique biological activities due to its specific functional groups.
| Compound | Structure Characteristics | Notable Activity |
|---|---|---|
| 3-Pyridinol, 6-methyl- | Lacks methoxy group | Moderate antimicrobial activity |
| 5-Hydroxy-2-methylpyridine | Hydroxyl at position five | Antioxidant properties |
| 2-Methyl-5-hydroxypyridine | Hydroxyl at position five | Limited antimicrobial activity |
Q & A
Basic: What are the recommended methods for synthesizing 4-methoxy-6-methyl-3-pyridinol with high purity?
Answer:
Synthesis of 4-methoxy-6-methyl-3-pyridinol can be optimized using oxidation and reduction reactions. For example, potassium permanganate (KMnO₄) is effective for oxidizing methyl groups to hydroxyl groups under controlled acidic conditions, while sodium borohydride (NaBH₄) can selectively reduce ketones or aldehydes in multi-step syntheses . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products. Reaction monitoring with TLC and characterization via NMR (e.g., verifying methoxy proton signals at δ 3.8–4.0 ppm) ensures structural fidelity .
Basic: How can researchers characterize the structural integrity of 4-methoxy-6-methyl-3-pyridinol post-synthesis?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and aromatic proton environments. For example, similar pyridine derivatives show distinct splitting patterns for substituents at positions 3, 4, and 6 .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₇H₉NO₂ for 4-methoxy-6-methyl-3-pyridinol) and rule out side products .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in structurally related pyridinols .
Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for 4-methoxy-6-methyl-3-pyridinol derivatives?
Answer:
Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed chemical shifts) require systematic validation:
- Cross-Technique Validation : Compare NMR data with IR spectroscopy (e.g., O-H stretches) and HRMS to confirm functional groups .
- Solvent/Isotope Effects : Test NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on chemical shifts .
- Dynamic NMR Studies : Investigate tautomerism or conformational flexibility, which may explain shifting signals in pyridine derivatives .
Advanced: How can computational modeling predict the reactivity of 4-methoxy-6-methyl-3-pyridinol under varying conditions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, methoxy groups may activate the pyridine ring for substitution at specific positions .
- Reaction Pathway Simulations : Model intermediates in oxidation or alkylation reactions, as demonstrated in studies of pyrrolo-pyrimidine derivatives .
- Solvent Interaction Models : Use COSMO-RS to simulate solvation effects on reaction kinetics .
Basic: What are the optimal storage conditions to ensure the stability of 4-methoxy-6-methyl-3-pyridinol in laboratory settings?
Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis .
- Desiccants : Use silica gel packs to mitigate hydrolysis of the methoxy group in humid environments .
- Stability Monitoring : Perform periodic HPLC or TLC checks to detect decomposition products .
Advanced: What experimental approaches are used to study the regioselective functionalization of the pyridine ring in 4-methoxy-6-methyl-3-pyridinol?
Answer:
- Directing Group Strategies : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer electrophilic substitution to specific positions .
- Metal-Catalyzed Coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions for C-C or C-N bond formation, leveraging halogenated precursors .
- pH-Dependent Reactivity : Adjust reaction pH to protonate/deprotonate the pyridine nitrogen, altering electronic effects for selective functionalization .
Advanced: How can researchers address low yields in multi-step syntheses involving 4-methoxy-6-methyl-3-pyridinol intermediates?
Answer:
- Step Optimization : Identify bottlenecks via kinetic studies (e.g., isolating intermediates to determine rate-limiting steps) .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as seen in pyrrolo-pyrimidine syntheses .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: What safety protocols are critical when handling 4-methoxy-6-methyl-3-pyridinol in the lab?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, dichloromethane) .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately .
Advanced: What analytical techniques differentiate polymorphic forms of 4-methoxy-6-methyl-3-pyridinol?
Answer:
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous phases .
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions (e.g., similar compounds show sharp endotherms at 232–257°C) .
- Solid-State NMR : Resolve hydrogen-bonding networks or lattice environments unique to each polymorph .
Advanced: How do substituent effects (methoxy vs. methyl groups) influence the electronic properties of 4-methoxy-6-methyl-3-pyridinol?
Answer:
- Electron-Donating Effects : Methoxy groups increase ring electron density via resonance, enhancing reactivity toward electrophiles at specific positions (e.g., para to the hydroxyl group) .
- Steric Considerations : Methyl groups at position 6 may hinder substitution at adjacent positions, as observed in related pyridine derivatives .
- Spectroscopic Correlations : UV-Vis spectroscopy can quantify bathochromic shifts caused by substituent-induced conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
